(4S)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
(4S)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with a unique structure that includes an oxane ring substituted with ethylsulfanyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic reactions. One common approach is to start with a suitable oxane derivative and introduce the ethylsulfanyl and hydroxymethyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxane ring and substituents can be reduced under specific conditions to yield different derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the ethylsulfanyl group can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(4S)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and hydroxymethyl groups can participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4S)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol include:
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(undecyloxy)oxan-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethylsulfanyl and hydroxymethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4?,5?,6-,7?,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-LTHVNZCTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1C([C@H](C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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